molecular formula C13H21NO3 B1305730 (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 356093-25-9

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B1305730
CAS No.: 356093-25-9
M. Wt: 239.31 g/mol
InChI Key: RJPWMVXLQUITBW-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl ring and an amine group linked to a methoxy-1-methylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 2-methoxy-1-methylethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dimethoxybenzyl chloride is added to a solution of 2-methoxy-1-methylethylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones, aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethoxyphenethylamine): Similar in structure but lacks the methoxy-1-methylethyl chain.

    (2,5-Dimethoxyamphetamine): Contains an amphetamine backbone instead of the benzyl and methoxy-1-methylethyl groups.

    (2,5-Dimethoxybenzylamine): Lacks the methoxy-1-methylethyl chain.

Uniqueness

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is unique due to the combination of its benzyl, methoxy, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and functionality.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWMVXLQUITBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386010
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-25-9
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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